N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound's structure features a tetrazole ring, which is known for its biological activity, particularly in pharmacology. This compound may be classified under sulfonamides, which are characterized by the presence of a sulfonamide functional group, and tetrazoles, which are five-membered heterocycles containing four nitrogen atoms.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 933001-78-6. Information regarding its properties and applications can be accessed through various chemical databases such as PubChem and ChemSpider.
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide falls under the category of pharmaceutical compounds, particularly those with potential therapeutic applications due to their interactions with biological systems.
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. A common approach includes:
Synthesis may require specific reagents such as sodium azide for tetrazole formation and can be conducted under controlled conditions to ensure optimal yields. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to confirm the structure and purity of the final product.
The molecular formula for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide is C_{15}H_{16}F_{N}_{5}O_{3}S. Its molecular weight is approximately 357.37 g/mol.
The compound's structural data can be represented in various formats:
InChI=1S/C15H16FN5O3S/c1-21-14-6-4-13(19)12(11(14)20)9-8(18)7(16)10(17)15(22)23/h4-6,8H,9H2,1-3H3,(H2,18,19)(H2,20,21)
COC1=C(C(=C(C=C1)NCC2=NN=N2)F)C(=O)NS(=O)(=O)C
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and solvent selection to optimize yield and selectivity.
The mechanism of action for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide likely involves interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit activities against certain enzymes and receptors involved in inflammatory processes and pain signaling pathways.
Comprehensive studies on solubility and stability are essential for understanding its behavior in biological systems.
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in drug discovery and development efforts.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5